BC-1382

Descripción general

Descripción

BC-1382 es un potente inhibidor de la ubiquitina E3 ligasa HECTD2. Inhibe específicamente la interacción entre HECTD2 y PIAS1, con una concentración inhibitoria (IC50) de aproximadamente 5 nanomolar . Este compuesto ha mostrado una actividad antiinflamatoria significativa y se utiliza principalmente en investigación científica.

Aplicaciones Científicas De Investigación

BC-1382 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como un compuesto de herramienta para estudiar el sistema ubiquitina-proteasoma y el papel de HECTD2 en la degradación de proteínas.

Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y afecciones caracterizadas por una producción excesiva de citoquinas.

Industria: this compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos al sistema ubiquitina-proteasoma.

Mecanismo De Acción

BC-1382 ejerce sus efectos inhibiendo la ubiquitina E3 ligasa HECTD2. Esta inhibición interrumpe la interacción entre HECTD2 y PIAS1, lo que lleva a un aumento de la estabilidad y los niveles de la proteína PIAS1 . El compuesto también reduce la gravedad de la inflamación pulmonar inducida por citoquinas al atenuar la degradación de PIAS1 y suprimir la liberación de citoquinas proinflamatorias .

Análisis Bioquímico

Biochemical Properties

BC-1382 is a potent inhibitor of the ubiquitin E3 ligase HECTD2, with an IC50 of approximately 5 nM . This compound specifically disrupts the interaction between HECTD2 and PIAS1, leading to increased levels of PIAS1 protein in non-stimulus conditions. This compound does not alter the mRNA levels of PIAS1, PIAS4, or HECTD2, but it improves the stability of PIAS1 protein by increasing its half-life . Additionally, this compound suppresses lipopolysaccharide (LPS)-induced PIAS1 degradation and restores PIAS1 protein levels .

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In human peripheral blood mononuclear cells (PBMCs), this compound suppresses LPS-induced proinflammatory cytokine release . In melanoma cells, this compound inhibits cell proliferation and alters cell morphology . The compound also reduces the severity of cytokine-driven lung inflammation in both in vitro and in vivo models .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the HECTD2 enzyme and inhibiting its interaction with PIAS1 . This inhibition leads to increased stability and levels of PIAS1 protein, which in turn affects various cellular processes. This compound also suppresses the degradation of PIAS1 induced by LPS, thereby modulating the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability under various conditions. The compound is stable for up to three years when stored as a powder at -20°C and for up to two years at 4°C . In solvent, this compound remains stable for up to three months at -80°C and for up to two weeks at -20°C . Over time, this compound has been shown to maintain its inhibitory effects on HECTD2 and its ability to increase PIAS1 protein levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 10 mg/kg administered via intraperitoneal injection, this compound significantly decreases lavage protein concentrations, lavage cell counts, and cell infiltrates in both PA103-stimulated and LPS-stimulated mice . Higher doses may lead to toxic or adverse effects, although specific data on these effects are limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. By inhibiting HECTD2, this compound affects the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular processes . The compound’s interaction with HECTD2 and PIAS1 plays a crucial role in its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to disrupt the HECTD2/PIAS1 interaction influences its localization and accumulation within specific cellular compartments . This compound’s distribution is also affected by its stability and solubility under different conditions .

Subcellular Localization

This compound’s subcellular localization is primarily influenced by its interaction with HECTD2 and PIAS1. The compound is likely to be found in cellular compartments where these proteins are localized, such as the cytoplasm and nucleus . This compound’s effects on PIAS1 stability and levels further influence its activity and function within these compartments .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para BC-1382 no se publican ampliamente. Se sabe que this compound está disponible en diversas formas, incluyendo formas sólida y de solución, para fines de investigación . Los métodos de producción industrial suelen implicar la síntesis del compuesto en alta pureza, seguida de un riguroso control de calidad para garantizar su eficacia y estabilidad.

Análisis De Reacciones Químicas

BC-1382 sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque no se dispone ampliamente de detalles específicos sobre los reactivos y las condiciones.

Sustitución: this compound puede participar en reacciones de sustitución, en las que los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados.

Comparación Con Compuestos Similares

BC-1382 es único en su inhibición específica de la interacción HECTD2-PIAS1. Los compuestos similares incluyen:

Inhibidor de Skp2 2: Se dirige a la proteína F-box proteína quinasa asociada a la fase S (Skp2), demostrando actividades antitumorales.

Cbl-b-IN-6:

Estos compuestos comparten la característica común de dirigirse a componentes específicos del sistema ubiquitina-proteasoma, pero difieren en sus objetivos y aplicaciones específicos.

Propiedades

IUPAC Name |

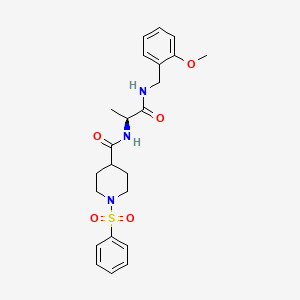

1-(benzenesulfonyl)-N-[(2S)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWXKFCEGKXUIN-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013753-99-5 | |

| Record name | (2S)-2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.